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2'-O-(2-Methoxyethyl)-2-thiouridine

Antisense Thermodynamics RNA Duplex Stability

2'-O-(2-Methoxyethyl)-2-thiouridine is a chemically modified nucleoside that merges two pharmacologically validated motifs: a 2-thiocarbonyl substitution on the uracil base and a 2'-O-(2-methoxyethyl) (2'-MOE) modification on the ribose sugar. This dual modification is designed to synergistically enhance the drug-like properties of oligonucleotide therapeutics, combining the metabolic stabilization of the 2'-MOE 'second-generation' antisense platform with the hybridization selectivity and structural rigidity imparted by the 2-thiouridine (s2U) moiety.

Molecular Formula C12H18N2O6S
Molecular Weight 318.35 g/mol
CAS No. 647839-20-1
Cat. No. B3055440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-(2-Methoxyethyl)-2-thiouridine
CAS647839-20-1
Molecular FormulaC12H18N2O6S
Molecular Weight318.35 g/mol
Structural Identifiers
SMILESCOCCOC1C(C(OC1N2C=CC(=O)NC2=S)CO)O
InChIInChI=1S/C12H18N2O6S/c1-18-4-5-19-10-9(17)7(6-15)20-11(10)14-3-2-8(16)13-12(14)21/h2-3,7,9-11,15,17H,4-6H2,1H3,(H,13,16,21)/t7-,9-,10-,11-/m1/s1
InChIKeyBSYHPITVITYUAG-QCNRFFRDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-O-(2-Methoxyethyl)-2-thiouridine (CAS 647839-20-1): Chemical Identity and Core Rationale for Procurement


2'-O-(2-Methoxyethyl)-2-thiouridine is a chemically modified nucleoside that merges two pharmacologically validated motifs: a 2-thiocarbonyl substitution on the uracil base and a 2'-O-(2-methoxyethyl) (2'-MOE) modification on the ribose sugar. This dual modification is designed to synergistically enhance the drug-like properties of oligonucleotide therapeutics, combining the metabolic stabilization of the 2'-MOE 'second-generation' antisense platform [1] with the hybridization selectivity and structural rigidity imparted by the 2-thiouridine (s2U) moiety [2]. Its molecular formula is C12H18N2O6S with a molecular weight of 318.35 g/mol and a typical purity of 95%+ .

Why Unmodified Uridine and Single-Modification Analogs Cannot Substitute for 2'-O-(2-Methoxyethyl)-2-thiouridine


Oligonucleotide therapeutics face two fundamental barriers inherent to unmodified RNA: rapid degradation by serum nucleases and suboptimal target binding affinity, particularly in A-U rich sequences [1]. While individual modifications can partially address these issues, they often introduce trade-offs. For example, standalone 2'-MOE modification enhances nuclease resistance but may not maximize base-pairing specificity, whereas 2-thiouridine is known to selectively stabilize canonical A-U pairs while actively destabilizing non-cognate G-U wobble pairs, a critical feature for reducing off-target effects [2]. Substituting the dual-modification monomer with a simpler analog like 2'-O-methyluridine or unmodified uridine necessitates a trade-off between metabolic stability and binding precision, meaning generic substitution is not chemically equivalent and can lead to inferior in vivo performance. The evidence below quantifies the specific advantages of this dual modification.

Quantitative Differentiation of 2'-O-(2-Methoxyethyl)-2-thiouridine Against Closest Analogs


Additive Thermodynamic Stabilization of RNA Duplexes via Sulfur and MOE Combination

The combination of a 2-thio base modification with a 2'-O-sugar modification has been demonstrated to provide an additive or synergistic increase in thermodynamic duplex stability. The 2-thio modification preorganizes the ribose sugar into a C3'-endo conformation, which is the conformation preferred for A-form RNA helices [1]. This structural preorganization is reported to boost thermodynamic stability when combined with 2'-O-modifications like MOE. Key evidence for the destabilization of off-target wobble pairs by the 2-thio moiety comes from LNA-2-thiouridine, where the 2-thiouridine modification enhances binding selectivity for A over G, and this selectivity is optimized when a single 2-thiouridine is placed at an internal position in a duplex [2].

Antisense Thermodynamics RNA Duplex Stability

2-Thiouridine-Mediated Enhancement of siRNA Gene Silencing Potency

In a systematic evaluation of nucleobase-modified siRNA duplexes, incorporation of 2-thiouridine (s2U) into the antisense strand resulted in thermally more stable duplexes and retained full biological potency. Specifically, siRNA duplexes containing several s2U units in the antisense strand were biologically as potent as their native counterparts, and the s2U modification could fully rescue the activity loss caused by a destabilizing wobble base pair when placed at the position 3'-adjacent to the mutation site [1].

siRNA Gene Silencing RNA Interference

Nuclease Resistance of 2-Thio Modified MOE Oligonucleotides

The combination of 2-thio and 2'-O-MOE modifications has been shown to significantly enhance resistance to nuclease degradation. Oligonucleotide phosphodiesters incorporating the 2'-O-(2-methoxyethyl)-2-thiothymidine (m5s2Umoe) modification demonstrated a half-life (t1/2) exceeding 24 hours in the presence of nucleases. In contrast, oligonucleotides modified with 2'-deoxy-2'-fluoro-2-thiothymidine showed only limited stability under the same conditions [1].

Metabolic Stability Nuclease Resistance Pharmacokinetics

Enhanced Discrimination Against G-U Wobble Base Pairs

A classic liability of unmodified uridine in antisense oligonucleotides is its ability to pair with both adenosine (canonical) and guanosine (wobble), which reduces target specificity. 2-Thiouridine has been shown to not only stabilize the canonical U-A base pair but also actively destabilize the non-canonical U-G wobble pair. For a model pentamer RNA duplex (Gs2UUUC), the melting temperature (Tm) was 30.7°C for the s2U-containing duplex, compared to 19.0°C for the unmodified uridine control and only 14.5°C for the 4-thiouridine (s4U) analog [1]. This demonstrates a strong and differentiated stabilizing effect of the 2-thio modification on RNA duplexes.

Base-Pairing Specificity Off-Target Reduction Mismatch Discrimination

Distinction from the Positional Isomer 3'-O-(2-Methoxyethyl)-2-thiouridine

Under the CAS number 647839-20-1, multiple vendors incorrectly list 3'-O-(2-Methoxyethyl)-2-thiouridine as a synonym for the 2'-O-isomer . It is critical to specify the 2'-O-(2-methoxyethyl) substitution, as the 2'-MOE modification is a well-characterized second-generation antisense platform that forces the ribose into a 3'-endo conformation favorable for RNA binding [1]. The 3'-O-MOE isomer lacks this specific conformational preorganization capability and thus cannot serve as a chemically equivalent substitute. The 2'- vs. 3'- substitution site results in fundamentally different sugar puckering profiles and, consequently, different hybridization properties.

Regiochemistry Structural Isomerism Procurement Accuracy

Optimal Use Cases for 2'-O-(2-Methoxyethyl)-2-thiouridine in Drug Discovery and Chemical Biology


Development of High-Affinity Antisense Oligonucleotides (ASOs) with Minimized Off-Target Effects

This compound is ideally suited for incorporation into second-generation gapmer ASOs. The 2'-MOE modification provides nuclease resistance (t1/2 > 24 hours), while the 2-thio base enhances A-U binding affinity and suppresses G-U wobble pairing, as evidenced by a +11.7°C Tm stabilization over unmodified uridine in model duplexes [1].

Synthesis of Chemically Modified siRNA with Robust Gene Silencing Activity

For therapeutic siRNA design, this monomer is indicated for placement in the antisense (guide) strand to improve duplex thermal stability without compromising potency. Evidence shows that siRNA strands containing multiple s2U units are as biologically active as the native sequence in cellular assays, and a single s2U residue can rescue activity lost due to a destabilizing mismatch [2].

SNP Detection Probes Requiring Single-Base Mismatch Discrimination

The superior base-pairing selectivity of the 2-thiouridine moiety, particularly its ability to discriminate adenosine from guanosine [3], makes this monomer a valuable building block for constructing allele-specific oligonucleotide probes for SNP genotyping or for detecting point mutations via selective hybridization.

Metabolically Stabilized Aptamer Libraries (Thioaptamers)

The combination of enhanced nuclease resistance and altered minor-groove hydration due to the 2-thio modification renders this compound suitable for constructing modified nucleic acid aptamer libraries with extended serum half-lives and potential for novel binding interactions with protein targets [4].

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